Lipophilicity Shift vs. Unsubstituted 2,4-Diaminopteridine
The 6‑ethyl group raises the computed LogP of 6‑ethylpteridine‑2,4‑diamine to 1.309 compared with −0.23 for the unsubstituted 2,4‑diaminopteridine parent, reflecting a lipophilicity increase of approximately 1.5 log units . This difference is consistent across multiple computational prediction platforms and is matched by a corresponding increase in molecular weight (190.21 vs. 162.15 g·mol⁻¹) with retention of the same polar surface area (PSA = 103.6 Ų) [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.309 |
| Comparator Or Baseline | 2,4‑Diaminopteridine (unsubstituted): LogP = −0.23 (ACD/LogP) |
| Quantified Difference | ΔLogP ≈ +1.54 log units |
| Conditions | Computed LogP values from ChemSrc (target) and ChemSpider ACD/LogP (comparator); PSA values from Molbase and ChemSrc confirm identical polar surface area (103.6 Ų) |
Why This Matters
A ΔLogP of ≥1.5 log units is sufficient to significantly alter passive membrane permeability and pharmacokinetic partitioning, making the 6‑ethyl derivative a superior scaffold when enhanced cellular penetration is desired without increasing PSA.
- [1] Molbase. Pteridine-2,4-diamine (CAS 1127-93-1) – PSA 103.6 Ų, LogP −0.7466. Available at: http://m.molbase.cn/en/1127-93-1.html (accessed 2026). View Source
